molecular formula C17H18Cl2N2O2 B12193205 2,4-dichloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

2,4-dichloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B12193205
M. Wt: 353.2 g/mol
InChI Key: AAKYUMPRJLJPBR-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound with a molecular formula of C18H14Cl2N2O2 and a molecular weight of 361.23 g/mol . This compound is characterized by the presence of two chlorine atoms, a furan ring, a pyrrolidine ring, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include furan-2,3-dione derivatives.

    Reduction Reactions: Products include the corresponding amine derivatives.

Scientific Research Applications

2,4-dichloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the presence of both furan and pyrrolidine rings, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in scientific research .

Properties

Molecular Formula

C17H18Cl2N2O2

Molecular Weight

353.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C17H18Cl2N2O2/c18-12-5-6-13(14(19)10-12)17(22)20-11-15(16-4-3-9-23-16)21-7-1-2-8-21/h3-6,9-10,15H,1-2,7-8,11H2,(H,20,22)

InChI Key

AAKYUMPRJLJPBR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3

Origin of Product

United States

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